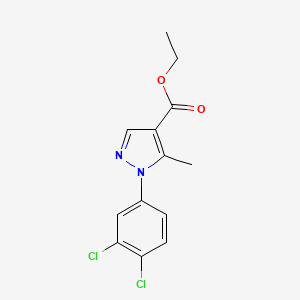

![molecular formula C18H18ClN3S B2603506 2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine CAS No. 338401-73-3](/img/structure/B2603506.png)

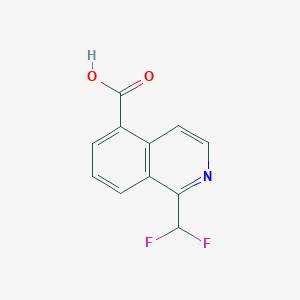

2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine

説明

“2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine” is a chemical compound. It belongs to the class of imidazo[1,2-a]pyridines, which are recognized as important fused bicyclic 5–6 heterocycles . These compounds have a wide range of applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学的研究の応用

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are synthesized through a multi-step reaction, leading to various derivatives with potential biological applications. The process involves reacting 2-aminopyridine with different aryl ketones, followed by cyclization with urea and thiourea, yielding derivatives with potential antimicrobial activities (Ladani et al., 2009). Similarly, other studies have synthesized specific derivatives of imidazo[1,2-a]pyridine, such as 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine, and evaluated their biological activities against bacteria and fungi (Bhuva et al., 2015).

Application in Chemical Detoxification

A series of selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine were synthesized and investigated for their application in the detoxification of mercury(II) chloride (HgCl2). The derivatives showed potential in treating HgCl2-induced toxicity, making them relevant in the context of environmental pollution control and remediation (Sharma et al., 2018).

Synthesis of Chalcones and Oxopyrimidines

Research on the synthesis of heterosubstituted chalcones and oxopyrimidines using 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been conducted. The derivatives were evaluated for their antimicrobial activity, indicating potential applications in the development of antimicrobial agents (Joshi et al., 2012).

Corrosion Inhibition

Imidazo[1,2-a]pyridine derivatives have been evaluated for their corrosion inhibition performance. For instance, studies on the inhibitory performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion in acidic conditions have shown promising results, indicating their potential in corrosion control applications (Saady et al., 2021).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have shown potential in treating heart and circulatory failures, with some derivatives exhibiting significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory effects. The binding interactions of these inhibitors with enzymes have been confirmed through computational molecular docking studies, highlighting their therapeutic potential (Kwong et al., 2019).

作用機序

Target of Action

The primary target of the compound 2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine is the human microtubule affinity regulating kinase (MARK4) . MARK4 plays crucial roles in cell-cycle progression such as G1/S transition and regulation of microtubule dynamics .

Mode of Action

This compound interacts with MARK4, inhibiting its function . This interaction results in changes to cell-cycle progression and microtubule dynamics .

Biochemical Pathways

The inhibition of MARK4 by this compound affects the cell-cycle progression pathway . This can lead to downstream effects such as the disruption of the G1/S transition and alteration of microtubule dynamics .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of MARK4, disruption of cell-cycle progression, and alteration of microtubule dynamics . These effects contribute to its potential anti-cancer roles .

特性

IUPAC Name |

4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3S/c19-15-6-4-14(5-7-15)18-16(13-21-9-11-23-12-10-21)22-8-2-1-3-17(22)20-18/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STESNBNKMJEHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324083 | |

| Record name | 4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817687 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338401-73-3 | |

| Record name | 4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[[2-(3-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2603425.png)

![(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2603429.png)

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2603433.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2603434.png)

![5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2603436.png)

![methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2603443.png)